molecular formula C29H30O11 B12324202 O-Methyl aloeresinA-7

O-Methyl aloeresinA-7

Cat. No.: B12324202
M. Wt: 554.5 g/mol
InChI Key: WRLXHKDQSQMWSH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl aloeresinA-7 typically involves the methylation of aloeresin A. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of aloeresin A from aloe plants, followed by its methylation under controlled conditions. The product is then purified using techniques such as column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

O-Methyl aloeresinA-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

O-Methyl aloeresinA-7 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced stability and solubility compared to its parent compound, aloeresin A. The methylation process increases its lipophilicity, making it more suitable for use in various formulations .

Properties

Molecular Formula

C29H30O11

Molecular Weight

554.5 g/mol

IUPAC Name

[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+

InChI Key

WRLXHKDQSQMWSH-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC

Origin of Product

United States

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